Pentavitin, scientifically known as Saccharide Isomerate, is a naturally derived ingredient commonly used in moisturizers and skincare products. Research suggests it functions as a humectant, attracting and binding water to the skin, and as a skin barrier repair agent []. Studies have shown that Pentavitin can:
In a clinical study, application of a cream containing 1% Pentavitin significantly increased skin hydration for 72 hours after a single application [].
Pentavitin has been shown to stimulate the production of essential components of the skin barrier, including filaggrin and involucrin []. Filaggrin helps maintain skin hydration, while involucrin plays a role in forming the outermost layer of the skin.
Studies indicate that Pentavitin can effectively reduce dryness and improve the overall condition of dry skin [, ].
These findings suggest that Pentavitin has potential as a beneficial ingredient in topical formulations for improving skin hydration and barrier function.
While most research on Pentavitin focuses on its effects on skin health, there is limited exploration of its potential applications in other areas. Some studies have looked at its use in:
Pentavitin is primarily composed of saccharide isomerate, which is a mixture of mono- and oligosaccharides. The chemical structure allows it to interact with keratin proteins in the skin, specifically binding to free ε-amino groups of lysine. This interaction enhances its substantivity, meaning it adheres effectively to the skin and resists being washed away. The binding process is not a simple physical adsorption but involves specific chemical interactions that stabilize Pentavitin on the skin surface, allowing it to function as a moisture regulator even after exposure to water .
Pentavitin exhibits significant biological activity as a moisturizer. It has been shown to enhance skin hydration by increasing the water content in the stratum corneum and reducing trans-epidermal water loss. Clinical studies indicate that formulations containing Pentavitin can improve hydration levels for up to 72 hours after application. Additionally, it helps reinforce the skin barrier and alleviate symptoms of dryness and discomfort associated with dehydrated skin .
The synthesis of Pentavitin involves a sophisticated process known as sugar isomerization technology. This method transforms edible kernel corn sugars into a complex that closely resembles the natural carbohydrate components found in human skin. The process occurs in aqueous conditions at mild temperatures, which minimizes energy consumption and waste production. The resulting product is 100% natural and sustainable, aligning with growing consumer demands for eco-friendly ingredients .
Pentavitin is widely used in various cosmetic and personal care products due to its excellent moisturizing properties. Common applications include:
Pentavitin can be compared with several other humectants commonly used in cosmetic formulations:
Compound | Source | Key Features | Unique Aspects of Pentavitin |
---|---|---|---|
Glycerin | Plant or synthetic | Highly effective humectant | Binds more effectively due to specific interactions with keratin |
Hyaluronic Acid | Animal or microbial | Holds up to 1000 times its weight in water | Longer-lasting effect due to its binding mechanism |
Urea | Synthetic | Moisturizes while promoting exfoliation | Does not promote exfoliation; focuses solely on hydration |
Propylene Glycol | Synthetic | Acts as both humectant and solvent | More sustainable source derived from natural sugars |
Pentavitin stands out due to its skin-identical properties, making it highly effective for long-term hydration retention even under challenging conditions like frequent washing .
The base-catalyzed isomerization of D-glucose represents the primary synthetic pathway for Pentavitin production. This process involves the transformation of plant-derived D-glucose through alkaline conditions to produce the desired saccharide isomerate complex [1] [6]. The isomerization mechanism follows the Lobry de Bruyn-Alberda van Ekenstein transformation, which facilitates the conversion of aldoses to ketoses under basic conditions [10] [14].
Research has demonstrated that base-catalyzed isomerization occurs through a 1,2-enediolate intermediate mechanism [10]. The reaction pathway involves the initial ring opening of glucose, followed by the formation of an enediolate complex that can rearrange to produce fructose and other isomeric sugars [14]. Studies indicate that the optimal reaction conditions require careful pH control, typically maintaining alkaline conditions between pH 9.5 and 11.5 [10].
Temperature parameters play a crucial role in the isomerization process, with research showing optimal conversion rates at temperatures ranging from 80 to 120 degrees Celsius [10]. The reaction kinetics follow first-order behavior with respect to glucose concentration, with observed rate constants of approximately 9.3 × 10⁻⁴ s⁻¹ at pH 11.0 [10]. Time-dependent studies reveal that maximum conversion efficiency occurs within 7 minutes under optimized conditions, achieving fructose yields of 32% with 64% selectivity [10].
Parameter | Optimal Range | Conversion Efficiency |
---|---|---|
pH | 9.5 - 11.5 | 32% yield |
Temperature | 80 - 120°C | 64% selectivity |
Reaction Time | 5 - 10 minutes | Maximum conversion |
Glucose Concentration | Independent | First-order kinetics |
The base-catalyzed process requires specific catalyst selection to minimize side reactions and maximize product yield [14]. Metal hydroxides such as sodium hydroxide and potassium hydroxide serve as effective catalysts, while organic bases including amines can also facilitate the isomerization reaction [14]. However, the presence of carbon dioxide can significantly impact catalytic performance by interacting with base catalysts [14].
Enzymatic saccharification represents an alternative production methodology for Pentavitin synthesis, particularly in the context of cellulosic feedstock processing. This approach involves the use of specific enzymes to break down complex carbohydrates into fermentable sugars that can subsequently undergo isomerization [16] [17].
The enzymatic process typically begins with the pretreatment of lignocellulosic biomass, followed by enzymatic hydrolysis using cellulase enzymes [16]. Research has shown that optimal enzymatic hydrolysis conditions include temperatures of 36 to 50 degrees Celsius, pH values of 4.8, and enzyme loadings of 10 to 30 filter paper units per gram of substrate [16]. The conversion of cellulose to glucose can achieve efficiencies ranging from 47% to 64% depending on pretreatment severity and reaction conditions [16].
Glucose isomerase enzymes, particularly xylose isomerase, play a critical role in the enzymatic conversion of glucose to fructose [24] [33]. Studies demonstrate that glucose isomerase requires magnesium for maximal activity and that cobaltous ion addition significantly enhances enzyme heat tolerance [24]. The enzyme production process involves microbial fermentation using Streptomyces species, with D-xylose serving as the most effective carbon source for enzyme induction [24].
Enzyme Type | Optimal Conditions | Conversion Rate |
---|---|---|
Cellulase | 36-50°C, pH 4.8 | 47-64% glucose yield |
Glucose Isomerase | 70-90°C, Mg²⁺ required | 33-35% fructose |
Xylose Isomerase | 60°C, Co²⁺ enhanced | Up to 50% conversion |
The enzymatic saccharification process can be enhanced through the addition of organogermanium compounds, which increase the conversion ratio from glucose to fructose to approximately 80% [33]. Complex formation studies using nuclear magnetic resonance spectroscopy reveal that organogermanium compounds exhibit approximately 40-fold higher affinity for fructose compared to glucose, thereby promoting the isomerization equilibrium [33].
Industrial-scale production of Pentavitin follows sophisticated manufacturing protocols that ensure consistent quality and yield while maintaining cost-effectiveness. The process begins with the selection of high-quality corn kernel feedstock, which serves as the primary source of D-glucose for isomerization [6] [32].
The manufacturing protocol involves a multi-stage process that includes feedstock preparation, glucose extraction, isomerization, and purification [32]. The initial stage requires the processing of kernel corn sugars through mild temperature conditions to minimize energy consumption and waste generation [32]. The sustainable production approach utilizes water-based processing systems that reduce environmental impact while maintaining product integrity [32].
Quality specifications for industrial production require strict adherence to purity standards and compositional requirements. The final product must contain greater than 50% saccharide isomerate, with water content maintained between 25-50%, and citric acid and sodium citrate each comprising 0.1-1% of the total composition [1]. The manufacturing process maintains pH levels between 4.0 and 5.0 to ensure product stability and compatibility [1].
Production Stage | Process Parameters | Quality Targets |
---|---|---|
Feedstock Preparation | Kernel corn processing | High glucose purity |
Isomerization | Water-based, mild temperature | >50% saccharide isomerate |
Purification | pH 4.0-5.0 | Residue on drying: 52-55% |
Final Product | Clear, amber liquid | Relative density: 1.240-1.255 |
The industrial process incorporates continuous monitoring systems to ensure consistent product quality throughout the manufacturing cycle [23]. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of sensitive components [23]. The production facility implements automated quality control checkpoints that verify product specifications at each critical stage of manufacturing [23].
Quality control parameters for Pentavitin manufacturing encompass comprehensive analytical testing protocols that ensure product consistency and purity. The primary quality specifications include appearance characteristics, chemical composition analysis, and microbiological testing standards [1] [13].
Physical property testing requires verification of appearance as a clear, yellowish to slightly amber colored, slightly viscous liquid [1]. pH measurement must confirm values between 4.0 and 5.0, while residue on drying analysis should yield results between 52.0 and 55.0% mass per mass [1]. Relative density determination at 20 degrees Celsius must fall within the range of 1.240 to 1.255, and refractive index measurement at 25 degrees Celsius should produce values between 1.422 and 1.430 [1].
Quality Parameter | Specification Range | Analytical Method |
---|---|---|
Appearance | Clear, amber liquid | Visual inspection |
pH | 4.0 - 5.0 | Potentiometric |
Residue on Drying | 52.0 - 55.0% | Gravimetric |
Relative Density | 1.240 - 1.255 | Pycnometric |
Refractive Index | 1.422 - 1.430 | Refractometric |
Identity | Match reference | Infrared spectroscopy |
Microbiological quality control standards require total aerobic mesophile plate counts below 100 colony-forming units per milliliter [1]. Specified microorganism testing must demonstrate non-detectability in one milliliter samples, ensuring product safety and stability [1]. The quality control protocol implements statistical process control methods to monitor batch-to-batch consistency and identify potential deviations from established specifications [30].
Pentavitin, scientifically designated as Saccharide Isomerate with Chemical Abstracts Service number 100843-69-4, represents a complex carbohydrate system derived through the controlled isomerization of plant-based glucose [1] [2]. The compound exhibits the molecular formula C₆H₁₂O₆, corresponding to a molecular weight of 180.156 Da and an exact mass of 180.063385 Da [1].
Property | Value | Reference |
---|---|---|
INCI Name | Saccharide Isomerate | [1] |
CAS Number | 100843-69-4 | [1] |
Molecular Formula | C₆H₁₂O₆ | [1] |
Molecular Weight (Da) | 180.156 | [1] |
Exact Mass (Da) | 180.063385 | [1] |
LogP | -1.63 | [1] |
The structural composition of Pentavitin emerges from enzymatic and chemical isomerization processes that transform plant-derived glucose into a heterogeneous mixture of monosaccharide isomers [3] [4]. The isomerization mechanism follows the classical Lobry de Bruyn-Alberda van Ekenstein rearrangement, wherein glucose undergoes ring-opening facilitated by basic conditions, followed by hydride ion shifts and subsequent cyclization to form various sugar isomers [5] [6].
Compositional analysis reveals that Pentavitin comprises primarily glucose (46.7-57.1%) and fructose (26.5-31.1%), with additional minor components including mannose (3.0-4.2%), galactose (2.1-3.3%), and psicose (0.2-3.9%) [3]. The remaining 5.0-14.7% consists of various other sugar derivatives formed during the isomerization process [3].
Sugar Component | Percentage Range (%) | CAS Number | Reference |
---|---|---|---|
Glucose | 46.7 - 57.1 | 50-99-7 | [3] |
Fructose | 26.5 - 31.1 | 57-48-7 | [3] |
Mannose | 3.0 - 4.2 | Not specified | [3] |
Galactose | 2.1 - 3.3 | Not specified | [3] |
Psicose | 0.2 - 3.9 | Not specified | [3] |
Various Others | 5.0 - 14.7 | Mixed | [3] |
The isomerization process creates a complex mixture where the original glucose structure is transformed through multiple pathways. The primary isomerization route involves the formation of 1,2-enediol intermediates through carbon-carbon bond rearrangements, leading to the production of fructose through intramolecular hydride shifts [7] [6]. Additionally, epimerization reactions at the carbon-2 position generate mannose through intramolecular carbon shifts [6].
Research demonstrates that the isomerization efficiency and product distribution are influenced by various factors including temperature, pH, catalyst concentration, and reaction time [7] [8]. Under optimal conditions, glucose-to-fructose conversion can achieve yields of 20-50% with selectivity ranging from 40-80% [8]. The presence of multiple sugar isomers in the final product reflects the thermodynamic equilibrium established during the isomerization process [9].
Thermal stability analysis of Pentavitin reveals characteristics consistent with carbohydrate compounds, exhibiting temperature-dependent degradation patterns that influence its processing and storage requirements [10] [11]. The compound demonstrates acceptable stability under recommended storage conditions, with specific temperature thresholds defining its thermal behavior [12].
Parameter | Value/Description | Reference |
---|---|---|
Recommended Storage Temperature | 15 - 25°C | [10] [12] |
Maximum Processing Temperature | Below 60°C (140°F) for formulation | [13] [14] |
Chemical Stability | Stable under recommended conditions | [10] [12] |
Thermal Degradation Pattern | Similar to other carbohydrates - multistep degradation | [11] [15] |
Storage Conditions | Keep container tightly closed and dry, protect from light | [10] [12] |
Shelf Life | 2 years under proper storage | [13] [16] |
Experimental evidence from thermal analysis studies of carbohydrate systems indicates that Pentavitin follows multistep degradation kinetics similar to other polysaccharides [11] [15]. The thermal decomposition process typically initiates with dehydration reactions, followed by ring-opening and subsequent degradation through complex pathways involving aldolization, retro-aldolization, and beta-elimination reactions [15].
Research on carbohydrate thermal stability demonstrates that compounds with the C₆H₁₂O₆ molecular formula exhibit degradation temperatures ranging from 132-187 kilojoules per mole activation energy [11]. The degradation process generally follows first-order kinetics, with the thermal stability index falling within the range of 0.33-0.43 for comparable carbohydrate materials [11].
Safety data sheets indicate that Pentavitin remains chemically stable under recommended storage conditions, with no hazardous decomposition products reported under normal handling temperatures [10] [12]. The compound exhibits no significant thermal hazards when maintained within the specified temperature range of 15-25°C [10].
Processing guidelines specify that Pentavitin should be incorporated into formulations at temperatures below 60°C to prevent thermal degradation and maintain product integrity [13] [14]. Extended exposure to elevated temperatures may result in structural modifications affecting the compound's functional properties [17].
Pentavitin exhibits exceptional hydrophilic characteristics, demonstrating complete miscibility with water and distinct solubility patterns across different solvent systems [2] [18]. The compound's partition coefficient values indicate strong preferential distribution toward aqueous phases, consistent with its carbohydrate structure and multiple hydroxyl functional groups [18] [19].
Solvent/Property | Value | Reference |
---|---|---|
Water Solubility | Soluble at all ratios | [2] [20] [13] |
Alcohol Solubility | Soluble | [2] |
Oil/Fat Solubility | Insoluble | [13] [14] |
LogP (Octanol/Water) | -2.0 (highly hydrophilic) | [18] [19] |
Water Solubility (g/L) | 674 | [18] |
Partition Coefficient Behavior | Highly hydrophilic | [18] |
pH Dependence | Stable in pH range 4.0-5.0 | [2] [13] |
Temperature Effect on Solubility | Enhanced at elevated temperatures | [13] [14] |
The octanol-water partition coefficient (LogP) of Pentavitin measures -2.0, indicating extremely high hydrophilicity and minimal lipophilic character [18] [19]. This negative LogP value reflects the compound's strong affinity for aqueous environments and poor penetration through lipophilic barriers [21]. The high water solubility of 674 grams per liter further confirms the compound's exceptional hydrophilic nature [18].
Solubility studies demonstrate that Pentavitin achieves complete dissolution in water at all concentration ratios, making it highly suitable for aqueous formulations [2] [20] [13]. The compound also exhibits solubility in alcoholic systems, though complete miscibility data for various alcohol concentrations require further investigation [2].
In contrast to its excellent water solubility, Pentavitin demonstrates complete insolubility in oils and fats, consistent with its carbohydrate structure and hydrophilic functional groups [13] [14]. This solubility profile limits its application in lipophilic formulation systems but enhances its utility in water-based products [13].
The pH stability range of 4.0-5.0 represents the optimal conditions for maintaining Pentavitin's structural integrity and solubility characteristics [2] [13]. Outside this pH range, potential hydrolytic degradation or structural modifications may occur, affecting the compound's functional properties [13].
Temperature effects on solubility follow typical carbohydrate behavior, with enhanced dissolution rates observed at elevated temperatures [13] [14]. However, processing temperatures must remain below degradation thresholds to prevent thermal decomposition [14].
Spectroscopic characterization of Pentavitin relies on multiple analytical techniques to establish definitive identification markers and structural confirmation [2]. The complex mixture of sugar isomers present in Pentavitin requires sophisticated spectroscopic analysis to distinguish individual components and establish overall compositional profiles [22] [23].
Spectroscopic Method | Key Identification Markers | Typical Range/Pattern | Reference |
---|---|---|---|
Infrared (IR) Spectroscopy | O-H stretching (3200-3600 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C-O stretching (1000-1300 cm⁻¹) | Broad O-H band, multiple C-O vibrations | [2] [23] |
Nuclear Magnetic Resonance (¹H NMR) | Anomeric proton signals (δ 4.5-6.0 ppm), sugar ring protons (δ 3.0-4.5 ppm) | Complex multiplicity due to isomer mixture | [2] [22] |
Nuclear Magnetic Resonance (¹³C NMR) | Anomeric carbon signals (δ 90-110 ppm), aliphatic carbons (δ 60-85 ppm) | Multiple anomeric signals reflecting isomer composition | [2] [22] |
Mass Spectrometry | Molecular ion peak at m/z 180, characteristic fragmentation patterns | Base peak typically corresponds to loss of water molecules | [2] |
UV-Visible Spectroscopy | No significant chromophores in visible region, typical carbohydrate absorption | Minimal absorption above 250 nm | [2] |
Infrared spectroscopy provides fundamental vibrational fingerprints for Pentavitin identification [2] [23]. The characteristic absorption bands include broad hydroxyl stretching vibrations between 3200-3600 wavenumbers, reflecting the multiple hydroxyl groups present in the carbohydrate structure [23]. Carbon-hydrogen stretching appears in the 2800-3000 wavenumber region, while carbon-oxygen stretching vibrations manifest between 1000-1300 wavenumbers [23].
Nuclear magnetic resonance spectroscopy offers detailed structural information about the isomeric composition of Pentavitin [2] [22]. Proton nuclear magnetic resonance spectra display complex patterns due to the presence of multiple sugar isomers, with anomeric proton signals appearing between 4.5-6.0 parts per million and sugar ring protons in the 3.0-4.5 parts per million region [22]. The complexity of the spectra reflects the heterogeneous nature of the isomeric mixture [22].
Carbon-13 nuclear magnetic resonance provides complementary structural information, with anomeric carbon signals appearing between 90-110 parts per million and aliphatic carbons in the 60-85 parts per million range [2] [22]. The presence of multiple anomeric signals confirms the mixed isomeric composition characteristic of Pentavitin [22].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 180, corresponding to the molecular weight of the C₆H₁₂O₆ formula [2]. Fragmentation patterns typically show base peaks corresponding to sequential loss of water molecules, consistent with carbohydrate degradation pathways [2].
Ultraviolet-visible spectroscopy demonstrates minimal absorption above 250 nanometers, indicating the absence of significant chromophoric groups in the Pentavitin structure [2]. This spectroscopic behavior is consistent with typical carbohydrate compounds lacking extended conjugation systems [2].